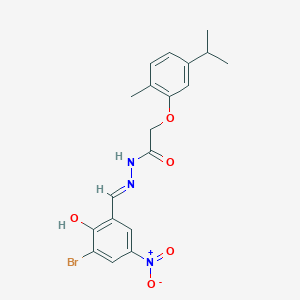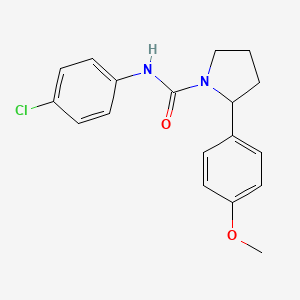![molecular formula C19H21N5O2 B5970542 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine](/img/structure/B5970542.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine, also known as MPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPT belongs to the class of triazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-anxiety, and anti-cancer properties.
科学的研究の応用
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-anxiety effects by modulating the levels of neurotransmitters such as serotonin and dopamine. Furthermore, this compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
作用機序
The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with various molecular targets in the body. For example, this compound has been found to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain. This compound has also been shown to interact with the GABA-A receptor, which is a target for many anti-anxiety drugs.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the levels of antioxidants, such as glutathione, which can protect cells from oxidative stress. In addition, this compound has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has several advantages for lab experiments. It is readily available in large quantities and has a high degree of purity, which makes it suitable for use in various assays. This compound is also stable under a range of conditions, which allows for long-term storage and use. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous-based assays. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine. One area of research is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, anxiety, and inflammation. Another area of research is to elucidate the exact mechanism of action of this compound and identify its molecular targets in the body. Furthermore, future research could focus on developing new derivatives of this compound with improved properties, such as increased solubility and potency. Overall, this compound has great potential for use in various therapeutic applications and warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-anxiety, and anti-cancer properties, and has a range of biochemical and physiological effects. This compound is readily available in large quantities and has a high degree of purity, which makes it suitable for use in various assays. However, this compound has some limitations for lab experiments, such as its low solubility in water. Future research could focus on investigating the potential therapeutic applications of this compound, elucidating its mechanism of action, and developing new derivatives with improved properties.
合成法
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine can be synthesized by reacting 2-methoxyphenylpiperazine with 5-methyl-2-furylcarboxaldehyde and 2,4,6-trichloro-1,3,5-triazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research.
特性
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-7-8-17(26-14)15-13-20-22-19(21-15)24-11-9-23(10-12-24)16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPUVWEUNXQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)

![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)
![3-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5970487.png)
![2-(cyclopentylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970508.png)
![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5970531.png)

![N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5970550.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5970557.png)
